REACTION_CXSMILES
|
C[OH:2].[CH3:3][C:4]1[O:8][C:7]([CH2:9][CH:10]([OH:12])[CH3:11])=[CH:6][CH:5]=1.ClCl>O>[CH3:11][C:10]1[O:12][C:5]([CH2:4][CH3:3])=[C:6]([OH:2])[C:7](=[O:8])[CH:9]=1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.166 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)CC(C)O
|
Name
|
|
Quantity
|
0.416 mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained between -16° and -8° C
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a thick dark solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized twice from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(C(=C(O1)CC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.06 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |